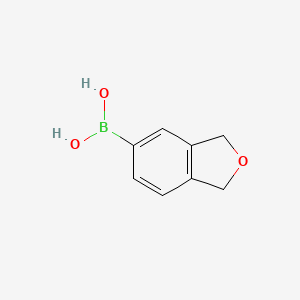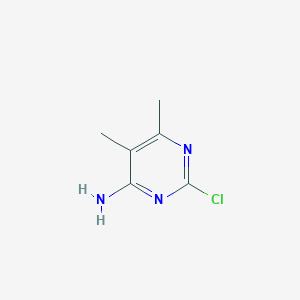![molecular formula C5H4N4O2 B15072123 3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 91113-87-0](/img/structure/B15072123.png)
3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is an organic compound belonging to the class of pyrazolopyrimidines. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring.
Métodos De Preparación
The synthesis of 3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can be achieved through several synthetic routes. One common method involves the condensation of appropriate hydrazines with β-dicarbonyl compounds, followed by cyclization. For instance, the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate under acidic conditions can yield the desired compound .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. Additionally, the use of catalysts and solvents can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclin-dependent kinase 2 (CDK2) by binding to its active site. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with other enzymes and receptors also contributes to its diverse biological effects .
Comparación Con Compuestos Similares
3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound has a similar structure but differs in the position of the nitrogen atoms within the rings.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound contains an additional triazole ring, which can enhance its biological activity and specificity.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a broad range of applications .
Propiedades
Número CAS |
91113-87-0 |
|---|---|
Fórmula molecular |
C5H4N4O2 |
Peso molecular |
152.11 g/mol |
Nombre IUPAC |
3,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H2,(H2,7,8,10,11) |
Clave InChI |
ANXUILHNBBYHQQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=O)NC(=O)N2)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(5S,6S)-6-Aminospiro[4.4]nonan-1-one](/img/structure/B15072065.png)

![1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15072093.png)

![5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15072102.png)

![4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B15072108.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B15072116.png)
![2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one](/img/structure/B15072122.png)
